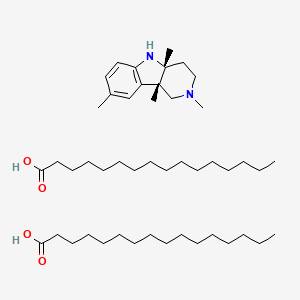

Stobadin dipalmitate

Descripción

Propiedades

Número CAS |

85202-18-2 |

|---|---|

Fórmula molecular |

C47H86N2O4 |

Peso molecular |

743.2 g/mol |

Nombre IUPAC |

(4aR,9bS)-2,4a,8,9b-tetramethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole;hexadecanoic acid |

InChI |

InChI=1S/2C16H32O2.C15H22N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-11-5-6-13-12(9-11)14(2)10-17(4)8-7-15(14,3)16-13/h2*2-15H2,1H3,(H,17,18);5-6,9,16H,7-8,10H2,1-4H3/t;;14-,15-/m..1/s1 |

Clave InChI |

IIFYYIMQELBZHP-DNRXHJEISA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=CC2=C(C=C1)NC3(C2(CN(CC3)C)C)C |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=CC2=C(C=C1)N[C@]3([C@@]2(CN(CC3)C)C)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=CC2=C(C=C1)NC3(C2(CN(CC3)C)C)C |

Sinónimos |

(-)-stobadin (-)-stobadin dihydrochloride (-)-stobadine (-)-stobadine dihydrochloride 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole carbidine DH 1011 DH-1011 dicarbine dicarbine dihydrochloride dicarbine dihydrochloride, (+)-isomer dicarbine dihydrochloride, (cis)-(+)-isomer dicarbine dihydrochloride, (cis)-(-)-isomer dicarbine dihydrochloride, (trans)-isomer dicarbine fumarate (1:1) dicarbine hydrochloride dicarbine oxalate (1:1), (cis)-(+)-isomer dicarbine, (cis)-(+)-isomer dicarbine, (cis)-(+-)-isomer dicarbine, (cis)-(-)-isomer DP 10131 DP-1031 stobadin stobadin dihydrochloride stobadin dipalmitate stobadine stobadine dihydrochloride stobadine dipalmitate |

Origen del producto |

United States |

Synthetic Chemistry and Structural Modifications of Stobadin Dipalmitate

Established Synthetic Pathways for Stobadin Dipalmitate and its Precursors

Stobadine (B1218460) dipalmitate is a salt form of stobadine, where the active base, (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is combined with palmitic acid. vulcanchem.comsav.sk This modification results in a solid form with excellent storage stability. vulcanchem.com The synthesis of the stobadine base is a well-documented multi-step process that culminates in a stereospecific product.

Multi-step Organic Synthesis Approaches

The synthesis of the core pyridoindole structure of stobadine is achieved through established organic chemistry reactions. A common industrial pathway involves a three-step process starting from readily available precursors. vulcanchem.comdrugfuture.com

Indole (B1671886) Ring Formation: The synthesis typically begins with a reaction analogous to the Fischer indole synthesis. d-nb.inforsc.org In this step, p-tolylhydrazine is reacted with N-methyl-4-piperidone. This condensation and subsequent cyclization under acidic conditions forms the tricyclic intermediate, 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. vulcanchem.comdrugfuture.com The Pictet-Spengler reaction is another fundamental method for creating the tetrahydro-β-carboline core structure found in stobadine, involving the reaction of a β-arylethylamine with an aldehyde or ketone. nih.govwikipedia.orgmdpi.com

Catalytic Hydrogenation: The intermediate from the first step undergoes catalytic hydrogenation. This reduction reaction saturates a portion of the pyridine (B92270) ring, leading to the formation of the hexahydropyridoindole scaffold. This step primarily yields the (±)-cis isomer of 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. vulcanchem.comdrugfuture.com

Salt Formation: Once the optically pure stobadine base is isolated, it is treated with an appropriate acid to form the desired salt. For stobadine dipalmitate, the base is reacted with palmitic acid. vulcanchem.com This final step enhances the compound's stability for pharmaceutical formulation. vulcanchem.com

A summary of the key reactions in stobadine synthesis is provided below.

Interactive Data Table: Key Synthetic Reactions for Stobadine| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Fischer Indole Synthesis (analogue) | p-tolylhydrazine, N-methyl-4-piperidone | 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

| 2 | Catalytic Hydrogenation | 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | (±)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole |

| 3 | Stereoselective Resolution | (±)-cis isomer, Chiral resolving agent (e.g., (+)-dibenzoyltartaric acid) | (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (Stobadine) |

| 4 | Salt Formation | Stobadine base, Palmitic acid | Stobadine Dipalmitate |

Stereoselective Synthetic Methodologies

The biological activity of stobadine is specific to its (-)-cis-enantiomer. sav.sk Therefore, achieving high optical purity is a critical aspect of its synthesis. This is accomplished through stereoselective techniques, primarily the resolution of the racemic mixture obtained after hydrogenation.

Chiral resolving agents are used to separate the enantiomers. The process involves forming diastereomeric salts with the racemic base, which have different physical properties (like solubility) and can be separated by fractional crystallization. For stobadine, (+)-dibenzoyltartaric acid has been successfully used to resolve the (±)-cis isomer, allowing for the isolation of the optically pure (-)-cis-enantiomer after several recrystallizations. drugfuture.com Other chiral acids, such as S-(+)-mandelic acid, are also commonly used for the resolution of similar pyridoindole compounds. researchgate.netresearchgate.netnih.govnih.gov This stereoselective step is fundamental to producing the final active drug substance.

Derivatization Strategies for Pyridoindole Core Structures

The hexahydropyridoindole scaffold of stobadine is a valuable lead structure in drug design. nih.govnih.gov Its modification allows for the synthesis of congeners with tailored properties, aiming to improve upon the parent molecule's characteristics. nih.govresearchgate.net These derivatization strategies are crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.govmdpi.comresearchgate.net

Chemical Modification Techniques

Researchers have explored various chemical modifications of the stobadine core to modulate its physicochemical and biological properties. nih.govunipi.itau.dk Key strategies include:

Aromatic Ring Substitution: The antioxidant activity of stobadine is centered on the indolic nitrogen. nih.gov Modifying substituents on the aromatic ring can enhance this activity. For example, replacing the 8-methyl group with a more electron-donating group, such as a methoxy (B1213986) group, has been shown to increase the intrinsic free radical scavenging activity. nih.govnih.gov

N-Substituent Variation: The synthetically accessible N2 position on the piperidine (B6355638) ring provides a site for modifications that can alter the compound's basicity and lipophilicity, thereby influencing its bioavailability. nih.gov Replacing the N-methyl group with an acyl substituent, for instance, can decrease the compound's basicity. nih.gov

Radiolabeling: For pharmacokinetic studies, radiolabeled analogs have been synthesized. This can be achieved through regioselective bromination of the pyridoindole core, for example at position 6, followed by catalytic reductive dehalogenation with tritium (B154650) gas to introduce the radioactive isotope. researchgate.net

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of various stobadine analogs is a targeted effort to understand how specific structural features relate to biological function. nih.govtandfonline.com These structure-activity relationship (SAR) studies aim to optimize the therapeutic potential of the pyridoindole scaffold. nih.gov

One notable example is the derivative SMe1EC2 , where the 8-methyl group of stobadine is replaced by a methoxy group, and the N-methyl group is replaced by an ethoxycarbonyl group. nih.govnih.govnih.gov This compound was designed with specific goals:

Enhance Antiradical Efficacy: The electron-donating methoxy group was intended to increase the free radical scavenging ability compared to the parent stobadine. nih.gov

Improve Bioavailability: The acyl substituent at the N2 position decreases basicity, which can lead to better absorption and bioavailability. nih.govnih.gov

Characterization of Synthetic Intermediates and Final Compounds in Research

The confirmation of structure and purity for synthetic intermediates and the final stobadine dipalmitate compound requires a suite of analytical techniques. ontosight.ainih.gov These methods are essential throughout the research and development process, from monitoring reaction progress to final quality control. researchgate.netamericanlaboratory.comresearchgate.netmdpi.com

The primary techniques employed include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone method for analyzing stobadine. cimenkarasu.comnih.govresearchgate.net It is used to determine the purity of the compound, quantify its concentration in biological samples like plasma, and monitor the progress of synthetic reactions. americanlaboratory.comresearchgate.net Thin-Layer Chromatography (TLC) is also utilized as a simpler, rapid method for checking reaction progression. sav.sk

Mass Spectrometry (MS): Tandem Mass Spectrometry, often coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for detecting and quantifying stobadine and its metabolites. researchgate.netfrontiersin.org It is invaluable for structural elucidation by providing precise mass-to-charge ratio data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of organic molecules. researchgate.netmdpi.comfrontiersin.org Both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of stobadine, its precursors, and its derivatives by providing detailed information about the chemical environment of each atom in the molecule. ontosight.ainih.gov

Interactive Data Table: Analytical Characterization Techniques

| Technique | Application in Stobadine Synthesis | Key Information Provided |

|---|---|---|

| HPLC | Purity assessment, quantification, reaction monitoring | Retention time, peak purity, concentration |

| TLC | Rapid reaction monitoring | Separation of components, reaction completion |

| LC-MS/MS | Structural elucidation, quantification in biological matrices | Molecular weight, fragmentation patterns, high-sensitivity detection |

| NMR | Structural and stereochemical confirmation | Chemical shifts, coupling constants, detailed molecular structure |

Molecular and Cellular Pharmacodynamics of Stobadin Dipalmitate

Investigations into Receptor-Ligand Interactionsscispace.comnlk.cz

Receptor-ligand interactions are fundamental to the physiological effects of a compound, defining its binding affinity and subsequent cellular response. bruker.com The process involves a ligand binding to a specific site on a receptor protein, which can trigger a conformational change and initiate a signaling cascade. bruker.commdpi.com

Putative Receptor Target Identification Methodologiesnlk.cz

Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. medchemexpress.com A variety of methodologies, both experimental and computational, are employed to determine these interactions. uit.no

Common approaches for identifying putative receptor targets include:

Computational Methods: Techniques like reverse docking screen a ligand against a large database of protein structures to predict potential binding partners. nih.gov This in silico approach helps to prioritize potential targets for further experimental validation. uit.noplos.org

Biochemical Assays:

Radioligand Binding Assays: These classic assays use a radioactively labeled version of the compound (or a known ligand) to quantify binding to various receptors in tissue homogenates or cell preparations.

Affinity Chromatography: The compound of interest is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are captured and can then be identified using techniques like mass spectrometry.

Chemical Biology Techniques:

Photoaffinity Labeling: A photoreactive group is attached to the ligand. Upon UV irradiation, the ligand permanently cross-links to its binding partner, allowing for subsequent isolation and identification. drughunter.com

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a protein becomes more stable and resistant to protease degradation when bound to a ligand. Changes in protein stability in the presence of the compound can indicate a binding interaction. medchemexpress.com

For Stobadin and its derivatives, initial target identification would likely have involved a combination of these methodologies to screen for interactions with a wide range of potential central nervous system and cardiovascular targets.

Allosteric Modulation Mechanisms at Ionotropic Receptorsscispace.com

Ionotropic receptors, also known as ligand-gated ion channels, are transmembrane proteins that open to allow ion flow upon ligand binding. wikipedia.org Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site. nih.gov This binding can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to its endogenous ligand. nih.govcnrs.fr

The primary advantages of allosteric modulators include:

Higher Specificity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for more targeted drug action. nih.gov

Fine-Tuned Response: They modulate the natural physiological signal rather than simply turning it on or off, which can lead to a more favorable safety profile. nih.gov

While direct evidence for Stobadin dipalmitate acting as an allosteric modulator at specific ionotropic receptors is not prominent in the literature, its neuroprotective profile suggests that potential interactions with receptors like NMDA or GABA-A receptors could be a subject of investigation. wikipedia.orgnih.gov Such investigations would explore whether Stobadin or its analogues can alter the ion flow mediated by neurotransmitters like glutamate (B1630785) or GABA without directly competing for their binding sites. cnrs.frnih.gov

Enzymatic Activity Modulation and Biochemical Cascadesmedchemexpress.comuit.no

The ability of a compound to inhibit or activate enzymes is a key aspect of its pharmacodynamic profile, leading to significant alterations in metabolic and signaling pathways. frontiersin.orgrsc.org

Inhibition and Activation Kinetics Studies

Kinetic studies are essential to characterize the interaction between a compound and an enzyme. nih.gov These studies determine parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which quantify the potency of an inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) is also elucidated through kinetic analysis. nih.govmdpi.com

A well-documented enzymatic target of Stobadin is Monoamine Oxidase (MAO) . nih.govmdpi.com MAO enzymes are critical for the degradation of monoamine neurotransmitters. mdpi.com Stobadin has been shown to be a reversible, competitive inhibitor of both MAO-A and MAO-B isoforms. mdpi.commdpi.com

Table 1: Illustrative Enzyme Inhibition Data for Stobadin (Parent Compound) (Note: This table is illustrative, based on the known activity of Stobadin. Specific values for this compound may differ.)

| Enzyme Target | Inhibition Type | Potency (IC₅₀/Kᵢ) | Selectivity |

| Monoamine Oxidase A (MAO-A) | Reversible, Competitive | Micromolar (µM) Range | Non-selective to moderately selective for MAO-A |

| Monoamine Oxidase B (MAO-B) | Reversible, Competitive | Micromolar (µM) Range | Non-selective |

The kinetics of such inhibition are typically studied using spectrophotometric or fluorometric assays that measure the rate of product formation in the presence of varying concentrations of the inhibitor and substrate. mdpi.com

Downstream Biochemical Pathway Perturbationswikipedia.orgnih.gov

By modulating enzyme activity, a compound can cause significant perturbations in downstream biochemical pathways. The inhibition of MAO by Stobadin provides a clear example.

Neurotransmitter Metabolism: Inhibition of MAO-A and MAO-B leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). This results in an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to contribute to the antidepressant and neuroprotective effects of MAO inhibitors. nih.gov

Reduction of Oxidative Stress: The catalytic cycle of MAO produces hydrogen peroxide as a byproduct. By inhibiting MAO, Stobadin can reduce the production of this reactive oxygen species, thereby contributing to its antioxidant and neuroprotective properties by alleviating oxidative stress in tissues like the brain and myocardium. sav.sk

Cellular Signaling Pathway Interventions

Cellular signaling pathways are complex networks that control fundamental cellular processes. nih.govnih.gov A compound can intervene in these pathways at multiple levels, from receptor binding to the modulation of intracellular kinases and transcription factors. scispace.com

The effects of Stobadin are associated with interventions in several key signaling pathways, primarily related to cellular stress and survival:

Oxidative Stress Pathways: Stobadin is a potent antioxidant and free radical scavenger. sav.skresearchgate.net It directly interferes with pathways involving reactive oxygen species (ROS). By neutralizing radicals, it can prevent lipid peroxidation and damage to proteins and DNA, thus protecting cells from oxidative injury. This action is crucial in its protective effects against ischemia-reperfusion injury. sav.sk

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are strongly activated by cellular stress. nih.gov Chronic activation of these pathways can lead to inflammation and apoptosis. nih.govlibretexts.org The antioxidant properties of Stobadin can indirectly modulate these pathways by reducing the upstream oxidative stress that often triggers their activation. libretexts.orgresearchgate.net

Pro-survival Signaling: By mitigating cellular damage and reducing the metabolic burden from oxidative stress, Stobadin can promote cell survival. This may involve the modulation of pathways like the JAK-STAT signaling pathway or others that are sensitive to the cell's redox state. nih.govlibretexts.org

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Stobadin |

| Glutamate |

| GABA (γ-Aminobutyric acid) |

| Serotonin |

| Norepinephrine |

| Dopamine |

| Hydrogen peroxide |

Intracellular Messenger System Modulations

Stobadin's interaction with intracellular messenger systems—the biochemical pathways that transduce extracellular signals into cellular responses—appears to be selective and stimulus-dependent. The primary second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG). nih.govnih.govlibretexts.org Research into Stobadine (B1218460), the parent compound of this compound, has provided insights into its modulatory effects on pathways involving these molecules.

In human neutrophils, stimuli such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and opsonized zymosan activate membrane-associated phospholipase C (PLC). This enzyme hydrolyzes phosphatidyl-inositol 4,5-bisphosphate (PIP2) to generate the second messengers IP3 and DAG. portico.org IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC). nih.govlibretexts.orgportico.org Stobadine has been shown to significantly decrease superoxide (B77818) generation in neutrophils stimulated by fMLP. portico.org This suggests an interaction with the signaling cascade initiated by fMLP receptor activation.

Conversely, Stobadine demonstrates no significant effect on superoxide generation stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA). portico.org PMA is a direct activator of PKC, bypassing the need for receptor-ligand interaction and the generation of DAG. portico.org This finding indicates that Stobadine's mechanism of action likely does not involve a direct inhibition of PKC or downstream elements of this specific pathway, but rather targets earlier signaling events. Similarly, its lack of effect on stimulation by the calcium ionophore A23187 suggests its primary influence is not on the direct consequences of elevated intracellular calcium. portico.org

While direct studies on this compound's effect on cAMP and cGMP are limited, the modulation of pathways involving PLC-derived messengers points to a nuanced role in controlling cellular responses to specific inflammatory and chemotactic signals.

Gene Expression and Proteomic Alterations, e.g., Fos Expression Mapping

The administration of a pharmacologically active compound can induce changes in neuronal activity, which can be visualized by mapping the expression of immediate-early genes (IEGs), such as c-fos. The protein product of this gene, Fos, is a reliable marker for recent neuronal activation. xiahepublishing.comnih.govmdpi.com This technique, known as Fos expression mapping, allows for the identification of specific brain regions and neuronal populations that are responsive to a given stimulus. xiahepublishing.comlifecanvastech.com

While specific Fos mapping studies for this compound are not prominently available in the reviewed literature, research on other psychoactive pyridoindole derivatives demonstrates the utility of this approach. For instance, studies on other novel pyridoindole compounds have mapped Fos expression to understand their anxiolytic and antidepressant properties, revealing significant activation in areas like the paraventricular nucleus (PVN) and the central amygdala (CeA). harvard.edu The methodology involves administering the compound to experimental animals, and after a set period (typically 90-120 minutes), brain tissue is processed for Fos protein detection via immunohistochemistry. mdpi.comharvard.edu The resulting data provides a brain-wide map of neuronal activation, offering clues to the compound's neuroanatomical sites of action. eurekalert.orggubra.dkresearchgate.net The synthesis of the Fos protein is triggered by various upstream regulators, including cAMP and mitogen-activated protein kinases (MAPKs), which are activated following neuronal excitation and subsequent calcium influx. mdpi.com

Beyond Fos, other gene expression alterations have been associated with Stobadine. In one analysis, Stobadine was identified as a potential modulator of Glucose-6-phosphate dehydrogenase (G6PD) expression. researchgate.net G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, crucial for producing NADPH, which is vital for defending against cellular reactive oxygen species (ROS). researchgate.net This potential regulatory role aligns with Stobadine's well-documented antioxidant functions.

Oxidative Stress Response Mechanisms

This compound's pharmacological identity is strongly defined by its role in mitigating oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize them. nih.govsav.sk

Antioxidant Action Paradigms

Stobadine, the active moiety of this compound, is recognized as a potent antioxidant with a multi-faceted action paradigm. It functions as an effective free-radical scavenger and an inhibitor of lipid peroxidation. researchgate.netnih.gov Its pyridoindole structure, particularly the indolic nitrogen, is crucial for its radical scavenging efficiency. researchgate.net Stobadine exhibits these properties in both hydrophilic and hydrophobic environments, allowing it to protect a wide range of cellular components from oxidative damage. nih.gov

One key paradigm of its action is the potential for synergistic interaction with other endogenous antioxidants. Studies suggest that Stobadine's antioxidant potency can be enhanced through its interaction with antioxidants that have more negative redox potentials, such as vitamin E, which may support and regenerate Stobadine's antioxidant capacity in physiological systems. mdpi.com This interaction is crucial for protecting against glycooxidative damage and attenuating lipoxidation reactions in various tissues. mdpi.comaragen.com

Reactive Oxygen Species Scavenging Processes

The process of ROS scavenging involves the direct neutralization of highly reactive molecules. Stobadine has demonstrated significant capabilities in scavenging a variety of ROS in cell-free assays, including hydroxyl (•OH), peroxyl (ROO•), and alkoxyl (RO•) radicals. nih.govmdpi.com It is also an effective quencher of singlet molecular oxygen (¹O₂). nih.govuk.com

Pulse radiolysis studies have been instrumental in characterizing these processes. One-electron oxidation of Stobadine by radicals leads to the formation of a radical cation, which then deprotonates from the indolic nitrogen to form a nitrogen-centered radical. uk.com This radical is capable of reacting with other molecules, such as Trolox (a water-soluble analog of vitamin E), further demonstrating its role within the antioxidant network. uk.com However, it is noted that Stobadine has a relatively low scavenging effect against the superoxide radical (O₂⁻•). mdpi.com

The table below summarizes the radical scavenging interactions of Stobadine based on experimental evidence.

| Radical Type | Reaction Mechanism | Product Formed | Experimental Evidence |

| Hydroxyl (•OH) | H-atom abstraction from 5-N position | Nitrogen-centered nitroxyl (B88944) radical | EPR spectroscopy |

| Peroxyl (ROO•) | Electron transfer | Stabilized peroxyl adduct | Pulse radiolysis studies |

| Alkoxyl (RO•) | Radical quenching via conjugation | Oxidized alkoxyl derivatives | Kinetic analysis |

This table is based on data for the parent compound, Stobadine. researchgate.net

Ion Channel and Transporter Function Modulation

Emerging evidence indicates that Stobadin's pharmacodynamic profile extends to the modulation of ion channel function, which may contribute to its neuroprotective and cardioprotective effects.

Electrophysiological Assessment Methodologies

The gold standard for assessing ion channel function and modulation by a pharmacological agent is the patch-clamp technique. This electrophysiological method allows for the direct measurement of ion currents flowing through channels in a cell membrane. aragen.com

For Stobadine, a whole-cell voltage-clamp technique has been specifically used to analyze its effects on sensory neurons isolated from rat dorsal root ganglia. nih.gov This methodology involves the following key steps:

Cell Preparation: Neurons are enzymatically dissociated from the ganglia to obtain single cells. nih.gov

Recording: A glass micropipette with a very fine tip is sealed onto the surface of a neuron, and the cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). nih.gov This allows for control of the intracellular solution and the membrane potential.

Voltage Protocol: The membrane potential is "clamped" at a specific voltage, and then stepped to different potentials to activate voltage-gated ion channels. nih.govaragen.com

Current Measurement: The resulting flow of ions (the current) is recorded by a sensitive amplifier. Specific ion currents (e.g., sodium, potassium, calcium) can be isolated by using specific voltage protocols and pharmacological blockers for other channels. nih.gov

This precise methodology allowed researchers to determine that Stobadine acts as a nonselective inhibitor of several key voltage-operated ion channels. nih.gov Specifically, it was found to inhibit inward sodium (INa) and calcium (ICa) currents, as well as both the fast-inactivating (IKf) and slow non-inactivating (IKs) components of the outward potassium current in a concentration-dependent manner. nih.gov A study on Stobadine's effects following ischemia also utilized the whole-cell patch-clamp technique to evaluate its protective effect on potassium inward rectifier current (Kir2.x) density in myocytes of the middle cerebral artery. mdpi.com

The table below presents the apparent affinity constants (pD'₂) for Stobadine's inhibition of various ion currents, derived from these electrophysiological assessments.

| Ion Current | Apparent Affinity (pD'₂) |

| INa | 3.147 ± 0.030 |

| IKs | 3.112 ± 0.084 |

| IKf | 3.089 ± 0.062 |

| ICa | 2.918 ± 0.059 |

Data obtained from voltage-clamp studies on isolated rat sensory neurons. pD'₂ is the negative logarithm of the IC₅₀ value. A higher value indicates greater potency. nih.gov

This non-specific inhibition of voltage-gated ion channels is comparable to the action of local anesthetics and may underlie some of Stobadine's observed effects on neuronal excitability and conduction. nih.gov

Transport System Interaction Analyses

The interaction of this compound with cellular transport systems is a critical aspect of its molecular and cellular pharmacodynamics, influencing its absorption, distribution, and ability to reach target sites. The available research suggests that the transport of this compound across biological membranes is influenced by its physicochemical properties, particularly its lipophilicity, and its interactions with certain membrane transport proteins.

Due to its dipalmitate salt form, this compound exhibits significant lipophilicity. This characteristic suggests that a primary mechanism for its transport across cellular membranes is likely passive diffusion. Lipophilic compounds can more readily traverse the lipid bilayer of cell membranes, moving down their concentration gradient without the need for specific transport proteins or metabolic energy. This property is crucial for its oral absorption and distribution into various tissues.

In contrast to the limited information on efflux transporter interactions, some research has pointed towards the interaction of the parent compound, stobadine, with other types of transport systems. Specifically, stobadine has been identified as a nonspecific inhibitor of voltage-operated ion channels in rat sensory neurons. scispace.com This inhibition of ion channels, which are essential for the generation and propagation of electrical signals in excitable cells, represents a direct interaction with a class of transport systems. scispace.com The inhibition was found to be concentration-dependent for inward sodium and calcium currents, as well as for fast and slow inactivating potassium outward currents. scispace.com

The bioavailability of this compound has been compared to its more water-soluble counterpart, stobadin dihydrochloride (B599025). Pharmacokinetic studies in dogs have provided insight into its relative absorption following oral administration.

| Compound | Relative Bioavailability (%) (Compared to Dihydrochloride Salt in Dogs) |

| This compound | 46.4 |

| Data from a high-performance liquid chromatographic method for the determination of stobadin pharmacokinetics in serum. nlk.cz |

This finding indicates that while this compound is absorbed orally, its bioavailability is lower than that of the dihydrochloride salt under the tested conditions. nlk.cz This could be influenced by various factors, including its dissolution rate and interactions within the gastrointestinal tract, alongside its transport across the intestinal epithelium.

Preclinical Experimental Models in Stobadin Dipalmitate Research

In Vitro Cell Culture Models

In vitro models are fundamental for initial screening and mechanistic studies, allowing for controlled investigation of a compound's effects at the cellular level. evitria.com These systems include immortalized cell lines, primary cells taken directly from tissues, and more complex organotypic cultures. evitria.comcrownbio.com

Mammalian Cell Line Applications

Mammalian cell lines, which are populations of cells that can divide indefinitely in culture, serve as consistent and convenient models for biological research. evitria.comsigmaaldrich.com In the context of Stobadin research, studies have employed cell lines such as LLC-PK1 and human fibroblastoid cells. researchgate.net Research using human fibroblastoid cells has been part of the compound's preclinical evaluation.

Primary Cell Culture Systems

Primary cell cultures involve cells isolated directly from animal or human tissue for growth in a controlled in vitro environment. frontiersin.org These cultures are considered to more closely represent the in vivo state of cells compared to immortalized cell lines. crownbio.com Common primary cells used in research include epithelial cells, fibroblasts, and various immune cells. researchgate.net The establishment of primary cultures involves isolating cells from tissues, such as murine small intestine or human oral tissue, and maintaining them in specific nutrient media. researchgate.netnih.gov While these systems are invaluable for research, offering high biological relevance, specific studies detailing the application of primary cell cultures in Stobadin dipalmitate research are not extensively documented in the available literature.

Organotypic Slice Cultures

Organotypic slice cultures represent a sophisticated in vitro model where a thin slice of tissue is maintained in culture, preserving its three-dimensional architecture and cellular diversity. embopress.orgfrontiersin.org This technique is particularly prominent in neuroscience, as it allows for the study of intact neural circuits from regions like the hippocampus or cerebellum. researchgate.netnih.gov The preparation involves carefully slicing brain tissue from young rodents and culturing it on a semipermeable membrane at an air-liquid interface. embopress.orgresearchgate.net This method bridges the gap between dissociated cell culture and in vivo animal models, offering a tissue-relevant context to study neuroinflammation and disease mechanisms. frontiersin.orgnih.gov Despite their potential, the specific application of organotypic slice cultures in the direct investigation of this compound has not been detailed in the reviewed scientific literature.

In Vivo Animal Models for Systemic and Central Nervous System Research

In vivo animal models are indispensable for understanding the complex interactions of a compound within a whole, living organism. Rodent models, in particular, are widely used to simulate human diseases and evaluate the systemic and central nervous system effects of potential therapeutics. nih.gov

Rodent Models

Various rodent strains have been utilized in this compound research to investigate its effects in different pathological contexts. Specific strains mentioned in studies include Wistar rats, Sprague-Dawley rats, and Lewis rats. nih.govresearchgate.netnih.gov The choice of strain is often dependent on the specific disease being modeled; for instance, Lewis rats are known to be highly susceptible to adjuvant-induced arthritis. nih.govszu.czinotiv.com

Induced Pathological Conditions for Research

To study the effects of this compound, researchers have induced specific diseases or injuries in rodent models. A prominent example is the induction of adjuvant arthritis in Lewis rats, which serves as a model for human rheumatoid arthritis. researchgate.netszu.cz This condition is typically induced by an injection of Freund's Adjuvant and is characterized by inflammation, synovial hyperplasia, and bone degradation. researchgate.netnih.goviium.edu.my Another induced condition used in research is gastroenteropathy caused by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which allows for the study of potential gastro-protective effects. researchgate.netszu.cz In these models, researchers have evaluated the impact of this compound on various clinical and biochemical markers associated with the induced pathology. researchgate.netszu.cz

Table 1: In Vivo Rodent Models in this compound Research This table is interactive. You can sort and filter the data.

Behavioral Phenotyping Methodologies in Experimental Settings

Behavioral phenotyping in rodents is a cornerstone of preclinical neuroscience research, providing valuable information on the functional consequences of a pharmacological intervention. nih.govnih.gov A wide array of standardized tests are available to assess various domains of behavior, including sensory-motor function, cognition, and emotionality. mdbneuro.comnih.gov The choice of behavioral tests is critical and should be guided by the specific hypotheses being tested regarding the compound's effects. nih.gov

In the context of stobadine (B1218460) dipalmitate research, particularly concerning its potential neuroprotective and cognitive-enhancing properties, a battery of behavioral tests would be employed. These assessments are designed to detect subtle changes in behavior that may indicate a therapeutic effect. frontiersin.org For instance, to evaluate cognitive function, tasks such as the Morris water maze, novel object recognition, and various maze-learning paradigms are commonly used. mdbneuro.comresearchgate.net Motor coordination and balance can be assessed using the rotarod test and beam walking assay. mdbneuro.com Anxiety-like behavior is often measured in the open field test and elevated plus maze. mdbneuro.com

It is crucial to consider that performance in these tests can be influenced by a variety of factors, including the animal's age, sex, genetic background, and environmental conditions. nih.gov Therefore, rigorous experimental design, including proper randomization, blinding, and control groups, is essential to ensure the validity and reproducibility of the findings. frontiersin.orgpsychogenics.com Furthermore, a comprehensive behavioral assessment often involves a battery of tests to provide a more complete picture of the compound's effects and to avoid misinterpretation of results from a single test. nih.govnih.gov

Table 1: Representative Behavioral Phenotyping Tests

| Behavioral Domain | Test | Description |

| Learning & Memory | Morris Water Maze | Assesses spatial learning and memory as animals learn to find a hidden platform in a pool of water. mdbneuro.com |

| Novel Object Recognition | Evaluates recognition memory based on the animal's innate preference to explore a novel object over a familiar one. mdbneuro.com | |

| Motor Function | Rotarod Test | Measures balance and motor coordination as animals are placed on a rotating rod. mdbneuro.com |

| Beam Walking Assay | Assesses fine motor coordination and balance as the animal traverses a narrow beam. mdbneuro.com | |

| Anxiety-like Behavior | Open Field Test | Measures general locomotor activity and anxiety-like behavior based on the animal's tendency to remain near the walls of an open arena. mdbneuro.com |

| Elevated Plus Maze | Assesses anxiety by measuring the time spent in the open versus closed arms of a plus-shaped maze. mdbneuro.com |

Neuroanatomical Mapping Techniques, e.g., Fos Expression

To understand the neural circuits affected by stobadine dipalmitate, neuroanatomical mapping techniques are employed. One of the most widely used methods is the detection of Fos protein expression. nih.gov Fos, the protein product of the immediate-early gene c-fos, is rapidly and transiently expressed in neurons following stimulation. gubra.dk This makes it a valuable marker of neuronal activation in response to pharmacological agents or other stimuli. gubra.dkmdpi.com

By using immunohistochemistry to visualize Fos-positive cells in brain sections, researchers can create a map of the brain regions that are activated by stobadine dipalmitate. nih.govmdpi.com This technique allows for the identification of specific neuronal populations and pathways that are modulated by the compound. nih.gov For example, studies have used Fos expression to map neuronal activation in response to various stimuli, including drugs and stress. nih.govnih.govnih.gov

The process typically involves administering the compound to an animal and then, after a specific time interval, processing the brain tissue for Fos immunohistochemistry. nih.gov The number and distribution of Fos-positive cells are then quantified and compared between treatment and control groups. nih.gov This can provide insights into the compound's mechanism of action at a systems level. gubra.dk Furthermore, double-labeling techniques can be used to identify the neurochemical phenotype of the activated neurons, for instance, by combining Fos immunohistochemistry with staining for specific neurotransmitters or receptors. nih.govnih.gov

Avian Embryo Models

The avian embryo, particularly the chick embryo, has a long history as a model organism in developmental biology and toxicology. nih.govnih.gov Its accessibility, rapid development, and the similarity of its developmental pathways to mammals make it a valuable tool for preclinical research. nih.gov The self-contained nature of the egg allows for precise control over the exposure to test compounds, and the absence of a maternal placenta means that the direct effects of a substance on the embryo can be studied. nih.gov

In the context of stobadine dipalmitate research, avian embryo models could be utilized for initial high-throughput screening of developmental toxicity. nih.gov The ease of manipulation and observation of the embryo in ovo (within the egg) or in ex ovo culture systems facilitates the assessment of a compound's impact on various developmental processes. frontiersin.org Researchers can readily observe morphological changes and assess parameters such as survival, growth, and the formation of organs. researchgate.net

Furthermore, the availability of the sequenced chicken genome and various molecular tools allows for mechanistic studies into how a compound might affect gene expression and signaling pathways during development. nih.gov For instance, researchers can investigate the effects of stobadine dipalmitate on somitogenesis, the process that establishes the segmented pattern of the vertebrate body, which has been extensively studied in the chick embryo. researchgate.net

Ex Vivo Tissue Preparations

Ex vivo tissue preparations bridge the gap between in vitro and in vivo studies, allowing for the investigation of a compound's effects on intact tissues or organs in a controlled laboratory setting. nih.gov

Isolated Organ Perfusion Systems

Isolated organ perfusion systems are used to maintain the viability and function of an entire organ, such as the heart, liver, or kidney, outside of the body. hugo-sachs.dexvivogroup.com This is achieved by perfusing the organ's vasculature with a nutrient-rich and oxygenated solution, mimicking blood flow. wikipedia.org This technique allows for the detailed study of a compound's direct effects on organ physiology and pharmacology, independent of systemic influences that are present in a whole animal. medicalexpo.com

For stobadine dipalmitate, an isolated heart perfusion system (e.g., Langendorff apparatus) could be used to investigate its direct cardiac effects. medicalexpo.com Researchers could assess parameters such as heart rate, contractility, and coronary flow in response to the compound. This methodology is particularly useful for characterizing the pharmacological profile of a drug and identifying any potential cardiotonic or cardioprotective properties. The composition of the perfusate and the cleaning of the system are critical for maintaining experimental integrity. harvardapparatus.com

Tissue Homogenate Assay Protocols

Tissue homogenate assays involve the disruption of tissue to release its cellular components, which can then be used for a variety of biochemical and molecular analyses. thermofisher.com This approach is valuable for quantifying the levels of specific molecules, such as proteins, enzymes, or neurotransmitters, within a particular tissue. researchgate.net

In stobadine dipalmitate research, tissue homogenates from various brain regions or other organs could be prepared following in vivo administration of the compound. The general procedure involves weighing the tissue, adding a lysis buffer, homogenizing the tissue, and then centrifuging to separate the supernatant containing the cellular components. thermofisher.comiqvia.com These homogenates can then be used in assays to measure the activity of antioxidant enzymes, the levels of markers of oxidative stress, or the binding of the compound to specific receptors. For instance, after an experimental model of cerebral ischemia, brain tissue could be homogenized to measure the concentration of reduced and oxidized glutathione (B108866) to assess the compound's effect on the thiol-disulfide balance. preprints.org

Methodological Considerations in Preclinical Model Selection

The selection of appropriate preclinical models is a critical determinant of the translational success of a drug development program. nih.govoup.com A significant challenge in the development of new therapies, particularly for complex disorders of the central nervous system, is the predictive validity of the animal models used. tandfonline.com

Several factors must be considered when choosing a preclinical model. The model should, as closely as possible, replicate the key pathological, neurochemical, and behavioral features of the human condition being targeted. tandfonline.comnih.gov For neuroprotective agents, models of cerebral ischemia are often employed, and it is important that these models reproduce key phenomena such as reduced cerebral blood flow, energy deficits, and oxidative stress. preprints.orgnih.govnih.gov

The reliability and validity of the results depend heavily on the adequacy of the experimental model. nih.gov A comprehensive evaluation often involves a combination of in vitro and in vivo methods. preprints.orgnih.govresearchgate.net In vitro techniques can be used for initial screening and to elucidate mechanisms of action, while in vivo models provide information on the compound's effects in a complex biological system. nih.govresearchgate.net

Furthermore, the use of a battery of behavioral tests is often more informative than a single test, as it provides a more complete picture of the compound's functional effects. nih.gov The standardization of methodologies and the establishment of preclinical trial networks can help to improve the reproducibility and predictive value of preclinical research. nih.govoup.comcapes.gov.br Ultimately, a careful and considered approach to model selection is essential to increase the likelihood that promising preclinical findings will translate into effective clinical therapies. mdpi.com

Model Fidelity and Translational Relevance for Research

The selection of an appropriate animal model is a critical step in preclinical research, directly impacting the translational relevance of the findings. Model fidelity refers to how accurately the animal model replicates the human condition or disease being studied. The goal is to choose a model with high predictive validity, where the outcomes observed in the animal are likely to predict the outcomes in humans. mdpi.com The value of animal models is sometimes debated due to a low rate of translation between preclinical and clinical trials, which can be partly attributed to the methodological quality of the studies and the inherent biological differences between species. mdpi.comnih.gov

In the context of Stobadine dipalmitate research, various animal models have been utilized to explore its pharmacological effects. For instance, studies investigating its radioprotective and antimutagenic properties have employed mouse models. One such study used female ICR (Institute of Cancer Research) mice to assess the ability of Stobadine dipalmitate to reduce the frequency of micronucleated reticulocytes induced by cyclophosphamide. nih.gov Another study on its radioprotective effects also used male mice, exposing them to gamma radiation to evaluate the compound's efficacy. vulcanchem.com

Rat models have been employed to study the effects of Stobadine on toxicity during pregnancy. In one study, chronic intrauterine hypoxia was pharmacologically induced in pregnant rats using phenytoin (B1677684) to investigate whether Stobadine could mitigate the resulting maternal and embryo-fetal toxicity. researchgate.net

The choice of these models is often based on a combination of factors including genetic, physiological, and pathological similarities to humans, as well as practical considerations like availability and established protocols. altex.org However, the ultimate translational success depends on a careful, evidence-based selection of the model that best aligns with the research question. mdpi.comaltex.org Innovations in animal research aim to improve translatability by better understanding the similarities and differences in biological systems, such as the complement system, between animals and humans. nih.gov

Ethical Frameworks in Animal Experimentation Research

All research involving animals must adhere to strict ethical frameworks to ensure humane treatment and minimize suffering. ekja.org These frameworks are built upon principles designed to protect animal welfare while still allowing for necessary scientific investigation. upenn.edu A cornerstone of modern animal research ethics is the principle of the "Three Rs" (3Rs), first introduced by W.M.S. Russell and R.L. Burch:

Replacement: Using non-animal methods whenever possible. This can include in vitro cell cultures, computational modeling, or organoids. juniperpublishers.com

Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. altex.orgjuniperpublishers.com This involves careful experimental design and statistical analysis.

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, distress, or lasting harm to the animals. This includes providing appropriate housing, anesthesia, and care. altex.org

Researchers have a responsibility to honestly and objectively design experiments, keep meticulous records, and protect the welfare of the animals under their care. upenn.edu The protocols for studies, such as those involving Stobadine dipalmitate, are subject to review and approval by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board. juniperpublishers.com This oversight ensures that the proposed research is scientifically justified and that the ethical considerations for animal use are thoroughly addressed. While specific ethical deliberations for Stobadine dipalmitate studies are not detailed in the available literature, adherence to these widely accepted principles is a standard requirement for publication and regulatory acceptance. ekja.orgupenn.edu

Advanced Analytical Methodologies for Stobadin Dipalmitate Research

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of compounds from a mixture. nih.govjournalagent.com The process involves a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas) that moves through the stationary phase. journalagent.com Components in a mixture separate based on their differential interactions with the two phases, such as through adsorption, partition, or size exclusion. journalagent.com Column chromatography, a common variant, is widely used for purifying biomolecules and assessing the purity of substances. nih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC) Method Development.nih.govpeerj.combioxpedia.comijnrd.orgjneonatalsurg.com

High-Performance Liquid Chromatography (HPLC) is a dominant analytical technique in the pharmaceutical industry for separating, detecting, and quantifying drugs and their related substances. jneonatalsurg.comajpamc.comijarsct.co.in The development of a robust HPLC method is a systematic process that requires a thorough understanding of the analyte's physicochemical properties. ajpamc.comtpcj.org An HPLC method was successfully developed to determine the pharmacokinetics of stobadin in both dogs and humans following the administration of stobadin dipalmitate. nih.gov In human volunteers who received a single oral dose of this compound (ranging from 0.79 to 2.5 mg/kg), the peak serum concentrations of stobadin were found to be between 12 and 289 ng/mL. nih.gov

The choice of the stationary phase, or column chemistry, is a critical first step in developing an HPLC method. ajpamc.com Reversed-phase (RP-HPLC) is the most common mode used, employing a non-polar stationary phase and a polar mobile phase. ijarsct.co.in For a lipophilic compound like this compound, a C18 (octadecyl) column is a typical starting point. ajpamc.com These columns consist of silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a non-polar surface that retains analytes based on their hydrophobicity.

Optimization involves screening various column chemistries to achieve the desired separation and peak shape. Factors to consider include:

Bonded Phase: While C18 is common, other phases like C8, phenyl, or cyano can offer different selectivities based on analyte properties such as aromaticity or polarity. elementlabsolutions.com

Particle Size: Smaller particle sizes (e.g., sub-2 µm) can increase efficiency and resolution, a principle used in Ultra-High Performance Liquid Chromatography (UHPLC). analis.com.my

Pore Size: The pore size of the silica support must be appropriate for the size of the analyte molecule to ensure effective interaction with the bonded phase.

End-capping: This process neutralizes residual silanol (B1196071) groups on the silica surface that can cause undesirable peak tailing for basic compounds. elementlabsolutions.com

Table 1: Common Column Chemistries for Reversed-Phase HPLC

| Column Chemistry | Stationary Phase Ligand | Primary Interaction Mechanism | Typical Analytes |

| C18 (Octadecyl) | -Si-(CH₂)₁₇-CH₃ | Hydrophobic (van der Waals) forces | Non-polar to moderately polar compounds, fatty acids, esters |

| C8 (Octyl) | -Si-(CH₂)₇-CH₃ | Hydrophobic (less retentive than C18) | Compounds that are too strongly retained on C18 |

| Phenyl | -Si-(CH₂)₃-C₆H₅ | π-π interactions, hydrophobic forces | Aromatic compounds, compounds with double bonds |

| Cyano (CN) | -Si-(CH₂)₃-CN | Dipole-dipole interactions, weak hydrophobic forces | Can be used in both reversed-phase and normal-phase modes |

This table provides a generalized overview of common column chemistries and their primary applications in HPLC.

Mobile Phase Selection Criteria

The mobile phase composition plays a dramatic role in retention and selectivity. ajpamc.comelementlabsolutions.com In RP-HPLC, the mobile phase is typically a mixture of water and a water-miscible organic solvent. ijarsct.co.in The selection process involves optimizing several parameters:

Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic modifiers. They possess different physicochemical properties, and using both during method development can reveal significant selectivity differences, especially for aromatic and ionizable analytes. elementlabsolutions.com For this compound, which contains ester linkages, the choice of solvent can influence stability during analysis.

pH Control: The pH of the mobile phase is crucial for controlling the ionization state of analytes with acidic or basic functional groups, which in turn affects their retention and peak shape. ajpamc.com Stobadin is a basic compound, and its retention would be highly sensitive to pH. Buffering the mobile phase ensures a stable pH and reproducible results.

Gradient vs. Isocratic Elution: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition (typically increasing the organic solvent percentage) during the run. tpcj.org Gradient elution is often necessary for complex samples or when analyzing compounds with a wide range of polarities, allowing for shorter analysis times and better peak shapes for strongly retained components. tpcj.org

Flow Rate and Temperature: Adjusting the flow rate and column temperature can fine-tune the separation. waters.comunair.ac.id Increasing the temperature generally decreases retention time but can also alter selectivity. waters.com

Table 2: Influence of Mobile Phase Parameters on HPLC Separation

| Parameter | Effect of Increase | Optimization Goal |

| % Organic Solvent | Decreases retention time | Achieve optimal retention factor (k) |

| Buffer pH | Alters retention of ionizable compounds | Improve peak shape and selectivity |

| Flow Rate | Decreases retention time, may decrease resolution | Shorten analysis time without sacrificing resolution |

| Column Temperature | Decreases retention time, alters selectivity | Improve peak shape, fine-tune selectivity |

This table summarizes the general effects of key mobile phase parameters in reversed-phase HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Applications.peerj.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. bioxpedia.comnih.gov It has become the method of choice for quantitative bioanalysis in complex matrices like plasma and serum. bioxpedia.comsciex.com A rapid, sensitive, and specific LC-MS/MS method has been developed and validated for the determination of stobadin in human plasma. researchgate.net

For an analyte to be analyzed by a mass spectrometer, it must first be ionized. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates gas-phase ions from thermally labile and polar molecules directly from the liquid phase, making it suitable for compounds like stobadin. researchgate.net

In the development of an ESI-MS/MS method for stobadin, the parent ion was detected at a mass-to-charge ratio (m/z) of 202.9. researchgate.net Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion, its fragmentation in a collision cell, and the analysis of the resulting product ions. nih.gov This process provides structural information and enhances selectivity. For stobadin, the major product ion was observed at m/z 160. researchgate.net The transition from the precursor ion to the product ion (e.g., m/z 202.9 → 160) is monitored in a technique called Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and specificity for quantification. sciex.comresearchgate.net

Table 3: Mass Spectrometric Parameters for Stobadin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition (MRM) |

| Stobadin | 202.9 | 160 | 202.9 > 160 |

| Phenylalanine (Internal Standard) | 166 | 103 | 166 > 103 |

Data sourced from a validated LC-MS/MS method for stobadin in human plasma. researchgate.net

Quantitative Analysis in Research Biological Matrices

Quantitative analysis using LC-MS/MS in biological matrices such as plasma, serum, or tissue requires robust method validation to ensure accuracy and precision. nih.gov This includes sample preparation, calibration, and assessment of matrix effects.

The validated method for stobadin demonstrated excellent linearity over concentration ranges of 20–60 ng/mL and 50–500 ng/mL. researchgate.net The lowest limit of quantitation (LOQ) was established at 10 ng/mL, which is sufficient for pharmacokinetic studies. researchgate.net The precision and accuracy of the method were confirmed, with a percent relative error (%RE) between -3.5% and 3.0% and a relative standard deviation (%RSD) in the range of 1.4–8.3%. researchgate.net Stability studies also showed that stobadin samples in plasma were stable for at least 5 weeks when stored at -20°C. researchgate.net This robust and validated method is suitable for use in clinical research studies involving stobadin. researchgate.net

Other Chromatographic Approaches

While High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Stobadin and its derivatives, other chromatographic techniques offer alternative or complementary approaches for its separation and quantification. nih.gov These methods can be selected based on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired speed of analysis. mdpi.commdpi.com

Advanced chromatographic techniques provide robust tools for analyzing complex organic compounds like this compound. mdpi.com Some of these alternative approaches include:

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative analysis of this compound. mdpi.com It can serve as a preliminary screening method to quickly check for the presence of the compound in a sample or to optimize solvent systems for more advanced chromatographic methods like HPLC. encyclopedia.pub When combined with densitometry, TLC can also provide quantitative data. mdpi.com

Gas Chromatography (GC): For volatile derivatives of this compound or its degradation products, Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity. mdpi.com Although this compound itself has low volatility due to its high molecular weight, derivatization procedures could potentially make certain fragments of the molecule amenable to GC analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that uses a water-miscible organic solvent as the mobile phase. mdpi.com This technique could be advantageous for separating this compound from very non-polar or very polar interfering compounds that are not well-retained or separated by reverse-phase HPLC.

Multidimensional Liquid Chromatography (MDLC): MDLC involves coupling two or more chromatographic columns with different separation mechanisms. mdpi.com This powerful technique enhances peak capacity and resolution, making it suitable for analyzing this compound in highly complex samples where single-dimensional chromatography may be insufficient. e3s-conferences.org

The selection of a suitable chromatographic method is often dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. e3s-conferences.org

Sample Preparation and Extraction Techniques for Research Samples

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound. encyclopedia.pub The primary goals of sample preparation are to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. retsch.com The choice of technique depends heavily on the sample type (e.g., biological fluids, tissues) and the subsequent analytical method. nih.govlcms.cz

The general workflow for sample preparation typically involves several steps, as outlined in the table below.

Table 1: General Steps in Sample Preparation

| Step | Description | Common Techniques |

| Sample Homogenization | For solid samples like tissues, this step reduces particle size and ensures the sample is uniform, making the analyte more accessible for extraction. retsch.com | Grinding, Crushing, Sonication lcms.cz |

| Extraction | This is the core step where the analyte of interest (this compound) is separated from the bulk sample matrix. retsch.com | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) retsch.com |

| Cleanup | This optional step further purifies the extract by removing substances that might interfere with the final analysis. retsch.com | Use of selective adsorbents, additional chromatographic steps. retsch.com |

| Concentration | The volume of the purified extract is reduced to increase the concentration of the analyte, thereby enhancing the sensitivity of the detection method. retsch.com | Solvent evaporation under nitrogen, centrifugation. retsch.com |

For research involving biological samples, techniques like protein precipitation may be employed prior to extraction to remove proteins that can interfere with the analysis. nih.govlcms.cz

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for purifying and concentrating analytes from complex liquid samples before chromatographic analysis. It is favored for its ability to provide very clean extracts, reduce matrix effects, and handle small sample volumes. lcms.czlcms.cz The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away, after which the analyte is eluted with a small volume of a different solvent.

A typical SPE protocol follows a multi-step process.

Table 2: Standard Solid-Phase Extraction (SPE) Protocol

| Step | Purpose | Typical Solvents/Procedure |

| 1. Conditioning | To wet the sorbent and activate the stationary phase for reproducible retention of the analyte. | Passing a solvent like methanol, followed by water or a buffer through the cartridge. lcms.cz |

| 2. Equilibration | To create a chemical environment similar to the sample matrix, ensuring consistent interaction. | Rinsing the sorbent with a solution that mimics the sample's solvent composition. lcms.cz |

| 3. Sample Loading | The sample solution is passed through the cartridge. The analyte and some impurities bind to the sorbent. | The pre-treated sample is loaded at a slow, controlled flow rate. lcms.cz |

| 4. Washing | To selectively remove interfering compounds that may have been retained on the sorbent. | A solvent is used that is strong enough to wash away interferences but weak enough to leave the analyte bound. lcms.cz |

| 5. Elution | To disrupt the interaction between the analyte and the sorbent, releasing the analyte for collection. | A small volume of a strong solvent is used to desorb the analyte from the stationary phase. lcms.cz |

For this compound, which is a lipophilic compound, a non-polar or reversed-phase SPE sorbent (like C18) would likely be used. The sample, potentially from a biological matrix like serum or plasma, would first be pre-treated (e.g., diluted or proteins precipitated) before being loaded onto the conditioned cartridge. nih.govlcms.cz

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of partitioning a compound between two immiscible liquid phases. cresp.org It is commonly used to separate an analyte from a complex aqueous matrix into an organic solvent in which the analyte has a higher solubility. libretexts.orgveeprho.com

The process involves the following key steps:

Mixing: The sample, typically in an aqueous solution, is vigorously mixed with an immiscible organic solvent. This increases the surface area between the two phases, facilitating the transfer of the solute. cresp.org

Partitioning: Due to differences in solubility, the target analyte (this compound) preferentially moves from the initial solvent (aqueous phase) to the extraction solvent (organic phase). veeprho.com

Separation: After mixing, the two liquid layers are allowed to separate based on their density differences, typically in a separatory funnel. veeprho.com The layer containing the analyte is then collected for further analysis.

The efficiency of LLE depends on the partition coefficient of the analyte and the choice of extraction solvent. For a lipophilic compound like this compound, a non-polar organic solvent such as hexane, ethyl acetate (B1210297), or dichloromethane (B109758) would be suitable for extraction from an aqueous sample. mdpi.com Variations of LLE, such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), have been developed to use smaller volumes of solvent, making the process more efficient and environmentally friendly. syrris.com

Solid-Phase Extraction (SPE) Protocols

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural analysis and quantification of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and concentration. e3s-conferences.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical method for elucidating the molecular structure of organic compounds. hyphadiscovery.comrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. libretexts.org For this compound, NMR is used to confirm the identity of the core pyridoindole structure of Stobadin and the presence and connectivity of the two palmitate ester groups.

A comprehensive structural elucidation by NMR typically involves a suite of experiments.

Table 3: NMR Experiments for Structural Elucidation of this compound

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. | Identifies the aromatic protons of the carboline ring system and the aliphatic protons of the two palmitate chains. hyphadiscovery.com |

| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. | Confirms the carbon skeleton, including the carbonyl carbons of the ester groups and the carbons of the aliphatic chains. hyphadiscovery.com |

| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) spin-spin couplings, identifying which protons are connected through bonds. | Establishes the connectivity between adjacent protons within the Stobadin core and along the palmitate chains. hyphadiscovery.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom to which it is directly attached. | Assigns specific protons to their corresponding carbon atoms in the this compound structure. hyphadiscovery.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Crucial for identifying the ester linkages by showing a correlation between the protons on the Stobadin core and the carbonyl carbons of the palmitate groups. hyphadiscovery.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, regardless of whether they are connected by bonds. | Provides information about the three-dimensional conformation of the molecule. hyphadiscovery.com |

Through the combined interpretation of these spectra, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. mdpi.com The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This compound, containing the chromophoric pyridoindole (carboline) system, is well-suited for quantification by UV-Vis spectroscopy. nih.govmdpi.com The procedure for developing a quantitative method involves several steps:

Determination of Maximum Absorbance (λmax): A solution of pure this compound in a suitable solvent (e.g., ethanol, acetonitrile) is scanned across a range of UV wavelengths (typically 200-400 nm) to identify the wavelength at which it absorbs light most strongly. This wavelength is the λmax. google.com Using the λmax for measurements provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Preparation of Standard Solutions: A series of solutions with known concentrations of this compound are accurately prepared.

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A graph of absorbance versus concentration is then plotted, which should yield a straight line passing through the origin. This is the calibration curve.

Quantification of Unknown Sample: The absorbance of the unknown sample solution is measured under the same conditions. The concentration of this compound in the sample can then be determined by interpolating its absorbance value on the calibration curve. researchgate.net

This method is often used in conjunction with a separation technique like HPLC, where the UV-Vis spectrophotometer serves as the detector, allowing for the quantification of this compound in complex mixtures. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical component of analytical research, ensuring that a specific method is suitable for its intended purpose. ddtjournal.net This process involves a series of experiments designed to verify the performance characteristics of an analytical procedure, establishing evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. ddtjournal.net For this compound research, robust method validation is essential for generating high-quality data. Key parameters evaluated during method validation include specificity, selectivity, limit of detection, limit of quantification, accuracy, and precision. ddtjournal.netloesungsfabrik.de

Specificity and Selectivity Assessments

In analytical method validation, specificity refers to the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a related term, often used to describe the method's ability to respond to and distinguish between several different analytes in a sample. loesungsfabrik.de

For the analysis of stobadine (B1218460), the active moiety of this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has demonstrated high specificity and selectivity. researchgate.net This is achieved through a technique called Multiple Reaction Monitoring (MRM), which provides two layers of mass filtering. researchgate.net

In this approach, a specific precursor ion (the parent ion) of the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion (the daughter ion) is monitored in the second mass spectrometer. researchgate.net This process creates a highly specific "fingerprint" for the molecule of interest. For stobadine analysis, the parent ion was detected at a mass-to-charge ratio (m/z) of 202.9, and the corresponding daughter ion was detected at m/z 160. researchgate.net An internal standard, such as phenylalanine, is often used, with its own unique MRM transition (e.g., 166 > 103 m/z), to ensure accurate quantification and further confirm the absence of interference. researchgate.net The use of these distinct MRM transitions makes it possible to detect and quantify stobadine independently, even in complex mixtures like plasma, ensuring the method is specific to the target analyte. researchgate.net

Table 1: MRM Transitions for Specificity in Stobadine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Stobadine | 202.9 | 160 |

| Phenylalanine (Internal Standard) | 166 | 103 |

Data sourced from a study on the LC-MS/MS analysis of stobadine in human plasma. researchgate.net

Limit of Detection and Quantification Determination

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics in analytical method validation. ddtjournal.net The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ represents the lowest concentration that can be quantitatively determined with a stated level of precision and accuracy under the defined experimental conditions. nih.gov

These limits are crucial for determining the sensitivity of an analytical method. They can be calculated using various approaches, including methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. ddtjournal.netsepscience.com

For the analysis of stobadine in biological matrices, several methods have been developed and validated. An HPLC method with UV detection was reported to have a detection limit of 10 ng/mL in plasma. nlk.cz A more advanced and specific LC-MS/MS method established a lowest limit of quantitation (LOQ) of 10 ng/mL in human plasma. researchgate.net This LOQ was defined as the concentration that could be measured accurately and reproducibly. researchgate.net The calibration curve for this method demonstrated good linearity over a concentration range of 20–500 ng/mL. researchgate.net

Table 2: Reported Detection and Quantification Limits for Stobadine